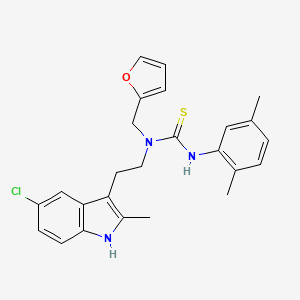
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C25H26ClN3OS and its molecular weight is 452.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea (hereafter referred to as Compound A ) belongs to the class of thiourea derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of Compound A based on recent research findings and case studies.
Chemical Structure and Properties
Compound A features a complex structure that includes an indole moiety, a furan ring, and a thiourea functional group. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Compound A has shown promising results in inhibiting the growth of various cancer cell lines.
- Case Study : In a study evaluating several thiourea derivatives, compounds similar to Compound A exhibited IC50 values ranging from 1.29 to 14 µM against breast and pancreatic cancer cell lines . Specifically, derivatives with indole structures demonstrated significant cytotoxicity against human leukemia and breast cancer cells.
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives has been well-documented. Compound A's structural components may enhance its ability to inhibit bacterial growth.
- Research Findings : A study indicated that compounds with similar structures demonstrated significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 8 µg/mL .
Anti-inflammatory Activity
Thiourea derivatives are also recognized for their anti-inflammatory effects.
- Research Insights : Compounds similar to Compound A have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases . The mechanism often involves the modulation of NF-kB signaling pathways.
The biological activity of Compound A can be attributed to its ability to interact with specific molecular targets involved in disease pathways:
- Inhibition of Enzymatic Activity : Thioureas can act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that thiourea derivatives possess antioxidant capabilities, reducing oxidative stress in cells .
- Modulation of Signaling Pathways : Research indicates that these compounds can interfere with signaling pathways associated with inflammation and cancer progression.
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3OS/c1-16-6-7-17(2)24(13-16)28-25(31)29(15-20-5-4-12-30-20)11-10-21-18(3)27-23-9-8-19(26)14-22(21)23/h4-9,12-14,27H,10-11,15H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMYLZLORFDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














